![molecular formula C14H11N3O5 B5201225 N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide](/img/structure/B5201225.png)
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide
Overview
Description
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.27 g/mol. MNBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Anticonvulsant Properties
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide and its derivatives have been studied for their anticonvulsant properties. A study by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, which included derivatives of N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. These compounds showed significant efficiency in the maximal electroshock-induced seizure (MES) test in mice, indicating potential anticonvulsant applications (Bailleux et al., 1995).
Vibrational Spectroscopic Analysis and Electro-Optical Applications
Dwivedi and Kumar (2019) conducted a study on the vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, a compound closely related to N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. Their research included molecular docking, HOMO-LUMO gap analysis, and electrostatic potential surfaces. The hyperpolarizability values suggested potential use in electro-optical applications (Dwivedi & Kumar, 2019).
Antibacterial Properties
Another area of research is the antibacterial properties of related nitrobenzamide derivatives. For example, a study on the synthesis and antibacterial evaluation of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, which are structurally relatedto N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide, demonstrated potential antibacterial properties. Specifically, the study found that one of the derivatives exhibited low minimum inhibitory concentration (MIC) values against certain bacterial strains, indicating effective antibacterial activity (Ravichandiran et al., 2015).
Application in Synthesis of Bioactive Compounds
Trstenjak et al. (2013) described the synthesis of compounds via rhodium(II) acetate catalyzed intermolecular and intramolecular carbene insertion, involving N-(4-nitrophenyl) derivatives. These synthesized products are considered versatile building blocks for creating bioactive compounds of pharmaceutical interest, which could include derivatives of N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide (Trstenjak et al., 2013).
Crystal Structure and NMR Analysis
Research has also been conducted on the crystal structure and NMR assignments of compounds structurally related to N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide. For instance, Samimi (2016) studied the regio and stereo-controlled rearrangement of N-4-nitrophenyl derivatives, confirming the stereochemistry and proposing a mechanism based on crystallography and NMR data. This research aids in understanding the structural properties of such compounds (Samimi, 2016).
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c1-9-8-12(17(21)22)6-7-13(9)15-14(18)10-2-4-11(5-3-10)16(19)20/h2-8H,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUNYHPOAXWQIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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